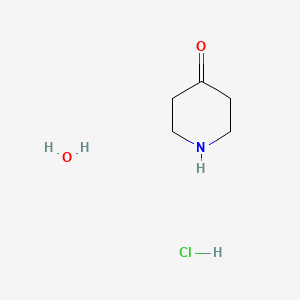

Piperidin-4-one hydrochloride hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

piperidin-4-one;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO.ClH.H2O/c7-5-1-3-6-4-2-5;;/h6H,1-4H2;1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWRTZOXMUOJER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1=O.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80960517 | |

| Record name | Piperidin-4-one--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40064-34-4 | |

| Record name | Piperonylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040064344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidin-4-one--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility of Piperidin-4-one Hydrochloride Hydrate in Organic Solvents

Abstract

Piperidin-4-one hydrochloride hydrate is a pivotal building block in modern organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs).[1] Its utility in complex synthetic pathways is often dictated by its solubility profile in various organic media. This technical guide provides a comprehensive analysis of the solubility of this compound, blending theoretical principles with practical, field-proven methodologies. It is designed to equip researchers, chemists, and drug development professionals with the knowledge to effectively select solvents and design robust experimental protocols, thereby streamlining synthetic processes and avoiding common formulation pitfalls.

Introduction: The Synthetic & Physicochemical Context

This compound (CAS No: 40064-34-4) is a heterocyclic compound widely employed as a precursor in the synthesis of numerous pharmaceuticals, including fentanyl derivatives.[2] It presents as a white to off-white crystalline solid.[1] The molecule's structure, featuring a polar ketone group, a secondary amine, and its formulation as a hydrochloride salt with a molecule of water (hydrate), governs its physicochemical behavior.

The hydrochloride salt form significantly enhances its polarity compared to the free base, while the hydrate introduces specific hydrogen bonding capabilities.[3] These features result in a nuanced solubility profile that is critical to understand for applications ranging from reaction engineering to purification and formulation. This guide will systematically explore this profile, beginning with the foundational principles of solubility.

Theoretical Framework for Solubility

The adage "like dissolves like" provides a foundational but simplified view of solubility. For a complex molecule like this compound, a multi-faceted analysis of intermolecular forces is required.

-

Polarity and Ionic Character: As a hydrochloride salt, the compound exists in an ionized state in the presence of polar solvents. The protonated piperidinium cation and the chloride anion create strong ion-dipole interactions with polar solvent molecules. This ionic character is the primary driver of its solubility in polar protic solvents like water, methanol, and ethanol.[1]

-

Hydrogen Bonding: The secondary amine (N-H), the ketone group (C=O), and the water of hydration (O-H) are all capable of acting as hydrogen bond donors and acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols, DMF) will more effectively solvate the molecule than aprotic solvents of similar polarity.

-

Dielectric Constant: Solvents with a high dielectric constant are more effective at shielding the electrostatic attraction between the piperidinium cation and the chloride anion, facilitating their separation and dissolution.

-

The Hydrate Form: The presence of a water molecule in the crystal lattice (monohydrate) adds another layer of complexity.[1][2] Dissolution requires energy to overcome the lattice energy, which includes the interactions with this water molecule. In some cases, the presence of water can enhance solubility in highly polar, aqueous environments but may hinder it in non-polar organic solvents where the water molecule is less favorably solvated.

Quantitative Solubility Data

Quantitative solubility data is essential for precise experimental design. While comprehensive data across a wide range of organic solvents is not extensively published in a single source, data from supplier technical sheets provides a valuable baseline.

| Solvent | Chemical Class | Solubility (mg/mL) | Source |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 30 | [2] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Aqueous Buffer | 10 | [2] |

| Dimethylformamide (DMF) | Polar Aprotic | 5 | [2] |

| Ethanol | Polar Protic | 2 | [2] |

| Methanol | Polar Protic | Soluble | [1] |

| Water | Polar Protic | Soluble | [1][4] |

| Non-polar Organic Solvents | (e.g., Hexane, Toluene) | Slightly Soluble / Insoluble | [1] |

Interpretation of Data: The data clearly illustrates the compound's preference for polar solvents. The high solubility in DMSO, a highly polar aprotic solvent, is noteworthy and likely due to its strong ability to solvate the cation. Its solubility in alcohols like ethanol and methanol, though lower than in DMSO, is still significant and confirms the importance of hydrogen bonding.[1][2] As expected, its solubility in non-polar media is very limited.[1]

Experimental Determination of Thermodynamic Solubility

For solvents not listed above or for applications requiring high precision, experimental determination of solubility is necessary. The Saturation Shake-Flask Method is the gold standard for measuring thermodynamic (equilibrium) solubility due to its reliability and directness.[5][6]

Principle of the Shake-Flask Method

The method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient duration to reach thermodynamic equilibrium.[5] Once equilibrium is established, the saturated solution is separated from the excess solid, and the concentration of the dissolved compound is measured using a suitable analytical technique.

Detailed Step-by-Step Protocol

1. Preparation:

-

Ensure the this compound is of known purity (≥95-98%).[2]

-

Use analytical grade or higher purity solvents.

-

Select appropriate vessels (e.g., glass vials with PTFE-lined caps) to prevent solvent evaporation and contamination.

2. Equilibration:

-

Add an excess of the solid compound to a known volume of the solvent in the vial. A key consideration is to add enough solid to ensure saturation without significantly altering the solvent's properties.[5]

-

Seal the vials securely.

-

Place the vials in a constant-temperature shaker or orbital incubator. Temperature control is critical as solubility is temperature-dependent.[6] A standard temperature is 25 °C.

-

Agitate the samples for a predetermined time. An 18- to 24-hour period is common to ensure equilibrium is reached.[7][8]

3. Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in a temperature-controlled environment to let the excess solid settle.[6]

-

Carefully withdraw an aliquot of the supernatant (the saturated solution). It is crucial to avoid disturbing the solid material.

-

To ensure all solid particles are removed, filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE or PVDF).

4. Analysis & Quantification:

-

Accurately dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust choice for piperidine derivatives.[9][10][11]

-

HPLC Method Example:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% phosphoric acid in water).[9]

-

Detection: UV spectrophotometer at a suitable wavelength (e.g., λmax of 262 nm).[2]

-

Quantification: Create a calibration curve using standards of known concentration to determine the concentration of the diluted sample.

-

5. Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility, typically expressed in mg/mL or mol/L.

Visualizing the Workflow

The following diagram outlines the critical steps of the Shake-Flask solubility determination protocol.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Factors Influencing Solubility & Practical Considerations

Several factors beyond solvent choice can impact measured solubility values.

-

Temperature: As mentioned, solubility is temperature-dependent. For most solids, solubility increases with temperature, but this is not universal. It is crucial to report the temperature at which solubility was determined.

-

pH of the Medium: For ionizable compounds like hydrochloride salts, pH can have a dramatic effect, especially in aqueous or partially aqueous systems. In highly acidic media, the common ion effect from excess chloride ions could potentially decrease solubility.[12]

-

Purity of Compound and Solvent: Impurities can either increase or decrease the apparent solubility of a compound. Using well-characterized, high-purity materials is essential for obtaining reliable data.

-

Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is important to know the crystalline form of the material being tested, as results may not be transferable between different polymorphs.

Conclusion

The solubility of this compound is dominated by its ionic character and hydrogen bonding capacity, rendering it most soluble in polar solvents like DMSO, water, and alcohols. For drug development professionals and synthetic chemists, this profile dictates the choice of reaction media, purification methods (e.g., crystallization solvents), and formulation strategies. When precise solubility data is required, the Shake-Flask method provides a robust and reliable protocol. By understanding both the theoretical underpinnings and the practical experimental details outlined in this guide, researchers can leverage the properties of this versatile building block with greater efficiency and predictability.

References

-

4-Piperidone (hydrochloride hydrate) (CAS Number: 40064-34-4) | Cayman Chemical. Cayman Chemical.

-

4-piperidone hydrochloride, 4-piperidone hydrochloride 100g - SYNTHETIKA. SYNTHETIKA.

-

4-Piperidone monohydrate hydrochloride - ChemBK. ChemBK.

-

A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin- 4-amine and Related Piperidine Derivatives - Benchchem. Benchchem.

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Dissolution Technologies.

-

Shake Flask Method Summary - BioAssay Systems. BioAssay Systems.

-

PubChem Compound Summary for CID 33721, 4-Piperidone. National Center for Biotechnology Information.

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. Protocols.io.

-

Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147. PubMed.

-

Shake-Flask Solubility Assay - Enamine. Enamine.

-

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-(Oxan-3-yl)piperidine and Related Piperi - Benchchem. Benchchem.

-

4-Piperidone hydrate purum, = 98.0 AT 40064-34-4 - Sigma-Aldrich. Sigma-Aldrich.

-

CAS 41979-39-9: 4-Piperidone hydrochloride | CymitQuimica. CymitQuimica.

-

Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed. PubMed.

-

Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. PubMed.

Sources

- 1. 4-piperidone hydrochloride, 4-piperidone hydrochloride 100g - SYNTHETIKA [synthetikaeu.com]

- 2. caymanchem.com [caymanchem.com]

- 3. CAS 41979-39-9: 4-Piperidone hydrochloride | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bioassaysys.com [bioassaysys.com]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Characteristics, Biological Properties and Analytical Methods of Piperine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Piperidin-4-one Hydrochloride Hydrate: Sourcing, Specifications, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Piperidin-4-one hydrochloride hydrate (CAS No. 40064-34-4), a critical building block in modern synthetic chemistry. This document offers practical, field-proven insights into its commercial availability, supplier specifications, quality control, and key applications, empowering researchers to make informed decisions in their procurement and experimental design.

Foundational Significance: A Versatile Synthetic Intermediate

This compound, also known as 4,4-Piperidinediol hydrochloride, is a piperidine derivative that serves as a cornerstone for the synthesis of a multitude of complex molecules.[1][2] The inherent reactivity of its ketone group and the secondary amine within the piperidine ring make it a highly versatile scaffold for constructing diverse molecular architectures.[2] Its importance is underscored by its role as a key intermediate in the production of various pharmaceuticals, including analgesics, antipsychotics, and antivirals, as well as in the agrochemical and specialty chemical industries.[1][2][3] The hydrochloride salt form enhances its stability and handling characteristics, making it a preferred choice for laboratory and industrial applications.

Commercial Availability and Supplier Landscape

This compound is readily available from a range of chemical suppliers, catering to both research and bulk-scale requirements. The quality and specifications can vary between suppliers, making a thorough evaluation of sourcing options essential for ensuring experimental reproducibility and success.

Below is a comparative table of prominent suppliers and their typical product specifications:

| Supplier | Product Name | CAS No. | Purity | Appearance | Notes |

| Sigma-Aldrich (Merck) | 4-Piperidone hydrate hydrochloride | 40064-34-4 | ≥98.0% (AT) | Crystals | Also offers a 98% purity grade.[4][5] |

| Cayman Chemical | 4-Piperidone (hydrochloride hydrate) | 40064-34-4 | ≥95% | A crystalline solid | Marketed as an analytical reference standard.[6] |

| Spectrum Chemical | 4-Piperidone Hydrochloride | 40064-34-4 | - | - | A global supplier of high-quality chemicals.[7] |

| Alfa Aesar | 4-Piperidone hydrochloride monohydrate | 40064-34-4 | 97% (Assay) | Pale yellow powder | A certificate of analysis is available.[8] |

| Santa Cruz Biotechnology | 4-Piperidone Monohydrate Hydrochloride | 40064-34-4 | - | - | Alternate names include Ppd⋅HCl⋅H2O.[9] |

| Simson Pharma Limited | 4-Piperidone Monohydrate Hydrochloride | 40064-34-4 | - | - | Accompanied by a Certificate of Analysis. |

| Cenmed Enterprises | 4-Piperidone hydrochloride monohydrate | 40064-34-4 | ≥99% (Assay) | Off-white to yellow crystalline powder | Storage at 0-8 °C is recommended.[10] |

| Nordmann | 4-Piperidone monohydrate hydrochloride | 40064-34-4 | - | - | An intermediate for various pharmaceutical agents.[3] |

Note: Purity and appearance may vary by lot. It is crucial to consult the lot-specific Certificate of Analysis (CoA) for precise data.

Quality Control and Analytical Verification: Ensuring Experimental Integrity

The purity of this compound is paramount to the success of subsequent synthetic steps. Impurities can lead to unwanted side reactions, reduced yields, and difficulties in purification. Therefore, a robust quality control (QC) process is essential.

Key Analytical Techniques

Suppliers typically employ a battery of analytical tests to certify the quality of their material. Researchers can and should perform their own verification using one or more of the following methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure and identifying organic impurities. The spectra should be consistent with the expected structure of this compound.

-

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming its identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the ketone and the amine.

-

Melting Point: A sharp melting point range is indicative of high purity. A broad melting range often suggests the presence of impurities.

-

Titration: As a hydrochloride salt, the chloride content can be determined by argentometric titration, providing a quantitative measure of purity.

Sample Certificate of Analysis (CoA) Insights

A review of a typical Certificate of Analysis reveals the critical parameters assessed to ensure quality. For instance, a CoA from Alfa Aesar for their 97% grade product shows an assay of 100.6% based on silver titration for chloride content and a melting point of 93-95°C.[8] Cayman Chemical provides a more detailed analysis on their product insert, including IR, Mass Spec, melting point, TLC, UV, and NMR data, all of which must conform to their specifications.[11]

Visualizing the Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of incoming this compound in a research laboratory.

Caption: A typical quality control workflow for incoming this compound.

Key Synthetic Applications and Methodologies

The synthetic utility of this compound is vast. It serves as a precursor for a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.

Synthesis of Fentanyl and its Analogs

A notable application of this compound is in the synthesis of the potent opioid analgesic, fentanyl.[6] The synthesis typically involves the N-alkylation of the piperidine ring followed by reductive amination of the ketone.

Curcumin Mimics with Biological Activity

Research has shown that this compound can be used to synthesize curcumin mimics with potential biological activities.[12] For instance, N-Acryloyl-3,5-bis(ylidene)-4-piperidones have been synthesized through an acid-catalyzed condensation of 4-piperidone hydrate hydrochloride with appropriate aldehydes.[12]

Preparation of N-Substituted Piperidones

A common and crucial transformation is the N-substitution of the piperidine ring. This allows for the introduction of a wide variety of functional groups, which is a key step in the synthesis of many active pharmaceutical ingredients (APIs).

Experimental Protocol: A General Procedure for N-Alkylation

This protocol provides a generalized method for the N-alkylation of this compound.

-

Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., acetonitrile, DMF) is added a base (e.g., potassium carbonate, triethylamine, 2-3 equivalents) to neutralize the hydrochloride and deprotonate the secondary amine.

-

Addition of Alkylating Agent: The alkylating agent (e.g., an alkyl halide, 1-1.2 equivalents) is then added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at a suitable temperature (e.g., room temperature to 80 °C) and monitored by an appropriate technique (e.g., TLC, LC-MS) until completion.

-

Workup: Upon completion, the reaction mixture is typically filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the desired N-alkylated-4-piperidone.

Logical Flow of a Typical Synthetic Application

The following diagram illustrates the logical progression from the starting material to a final, more complex molecule.

Caption: A generalized synthetic pathway utilizing this compound.

Handling, Storage, and Safety Considerations

As with any chemical reagent, proper handling and storage of this compound are crucial for safety and maintaining the integrity of the compound.

-

Safety: This compound can cause skin and eye irritation, and may cause respiratory irritation.[13] It is essential to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15] A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.[13][14][15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][15][16] Some suppliers recommend refrigerated storage.[14][15] Protect from moisture and light.[16]

Conclusion

This compound is a commercially accessible and highly valuable building block for chemical synthesis. Its versatility and importance in the production of pharmaceuticals and other fine chemicals are well-established. By understanding the supplier landscape, implementing rigorous quality control, and employing appropriate synthetic methodologies, researchers can effectively leverage this key intermediate to advance their scientific endeavors.

References

-

Certificate of analysis - Alfa Aesar. [Link]

-

4-Piperidone Hydrochloride Monohydrate: A Versatile Chemical Compound with Wide Applications. [Link]

-

4 Piperidone Hydrochloride Monohydrate (1Kg) - Cenmed Enterprises. [Link]

-

4-Piperidone hydrochloride monohydrate (110340) 4-Piperidone hydrochloride monohydrate - Safety Data Sheet. [Link]

-

4-Piperidone hydrate hydrochloride, 1 X 100 g (80800-100G) - Alkali Scientific. [Link]

-

4-piperidone hydrochloride, 4-piperidone hydrochloride 100g - SYNTHETIKA. [Link]

- WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google P

-

Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-Piperidone monohydrate hydrochloride (40064-34-4) at Nordmann - nordmann.global [nordmann.global]

- 4. 4-Piperidone hydrate purum, = 98.0 AT 40064-34-4 [sigmaaldrich.com]

- 5. 4-哌啶酮单水合物 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. caymanchem.com [caymanchem.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. scbt.com [scbt.com]

- 10. cenmed.com [cenmed.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. 4-piperidone hydrochloride, 4-piperidone hydrochloride 100g - SYNTHETIKA [synthetikaeu.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Piperidin-4-one Hydrochloride Hydrate

This guide provides an in-depth, experience-driven framework for the safe handling and use of Piperidin-4-one hydrochloride hydrate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of safety protocols. Instead, it offers a comprehensive understanding of the "why" behind each precaution, fostering a proactive safety culture rooted in scientific principles.

Compound Profile and Inherent Risks

This compound (CAS No: 40064-34-4) is a crystalline solid widely utilized as a starting material in the synthesis of various active pharmaceutical ingredients (APIs), including fentanyl.[1] While its utility is significant, a thorough understanding of its chemical and toxicological properties is paramount for safe handling. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[2][3][4] Furthermore, as a fine powder, it can form combustible dust concentrations in the air under certain conditions.[2][3]

The hydrochloride salt form generally enhances stability and water solubility, which are advantageous for synthetic applications.[5] However, it is crucial to recognize that the toxicological properties of this compound have not been fully investigated, necessitating a cautious and well-informed approach to its handling.[2][3]

The Core of Safe Handling: A Multi-Layered Approach

Effective safety protocols are not a checklist but an integrated system. The following sections detail the critical components of a robust safety framework for working with this compound.

Engineering Controls: The First Line of Defense

The primary principle of chemical safety is to minimize exposure. Engineering controls are the most effective means to achieve this by isolating the hazard from the researcher.

-

Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[2][3][6] A certified chemical fume hood is the standard and most effective engineering control to prevent the inhalation of airborne particles.

-

Containment: For procedures with a higher risk of aerosolization, such as weighing or transferring large quantities, the use of a glove box or other containment enclosure should be considered.

-

Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[2][3] Regular testing of this equipment is mandatory.

Personal Protective Equipment (PPE): The Essential Barrier

When engineering controls cannot eliminate all risks of exposure, PPE provides a critical barrier. The selection of appropriate PPE is not arbitrary; it is dictated by a thorough risk assessment of the planned procedures.

| PPE Component | Specification | Rationale |

| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash-prone operations.[6][7] | Protects against accidental splashes and airborne particles that can cause serious eye irritation.[2][3] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant apron.[2][3][6] For extensive handling, a disposable coverall is recommended.[8] | Prevents skin contact, which can lead to irritation.[2][3] Gloves should be inspected before use and disposed of properly after handling.[7][9] |

| Respiratory Protection | A NIOSH/MSHA-approved respirator is necessary when engineering controls are insufficient or during emergency situations.[6] This may include an air-purifying respirator with appropriate cartridges for organic vapors and particulates.[8] | Protects the respiratory tract from irritation caused by inhaling the fine powder.[2][3] |

Experimental Protocol: Donning and Doffing of PPE

A disciplined approach to putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Procedure:

-

Hand Hygiene: Wash hands thoroughly with soap and water.

-

Gown/Coverall: Put on the lab coat or coverall, ensuring it is fully fastened.

-

Respiratory Protection: If required, fit the respirator, ensuring a proper seal.

-

Eye and Face Protection: Put on safety glasses or goggles.

-

Gloves: Don gloves, ensuring the cuffs of the gloves overlap with the sleeves of the gown.[10]

Doffing Procedure (to be performed in a designated area):

-

Gloves: Remove gloves using a technique that avoids touching the outer surface with bare skin.

-

Gown/Coverall: Remove the gown or coverall by rolling it inside out.

-

Hand Hygiene: Wash hands thoroughly.

-

Eye and Face Protection: Remove eye and face protection.

-

Respiratory Protection: Remove the respirator.

-

Final Hand Hygiene: Wash hands again thoroughly.

Caption: Standardized workflow for donning and doffing Personal Protective Equipment.

Storage and Handling: Maintaining Compound Integrity and Safety

Proper storage and handling procedures are essential to maintain the quality of this compound and to prevent accidental exposure or incompatible reactions.

Storage Conditions

-

Temperature: Store in a refrigerator at approximately 4°C.[6]

-

Atmosphere: Keep the container tightly closed in a dry, cool, and well-ventilated area.[2][3] The compound is sensitive to moisture.[6]

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong reducing agents.[2][3]

Handling Procedures

-

Use with adequate ventilation to minimize inhalation.[6]

Emergency Preparedness: A Plan for the Unexpected

Even with the best precautions, accidents can happen. A well-defined emergency plan is a critical component of a comprehensive safety program.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3][6] |

| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6] |

| Ingestion | Do not induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7] |

Accidental Release Measures

In the event of a spill, the primary objectives are to contain the spill, prevent exposure, and decontaminate the area.

Experimental Protocol: Small Spill Cleanup

-

Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.

-

Don PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and eye protection. For larger spills, respiratory protection may be necessary.[6]

-

Containment: Prevent further spread of the powder.

-

Cleanup: Carefully sweep up the spilled material and place it into a suitable, labeled container for disposal.[2][3][6] Avoid generating dust during this process.[2][3][6]

-

Decontamination: Clean the spill area with an appropriate decontaminating solution, followed by a final rinse with water.

-

Disposal: Dispose of the waste and contaminated materials in accordance with institutional and local regulations.

Caption: Decision-making workflow for responding to a small chemical spill.

Fire and Reactivity

While not highly flammable, this compound can burn. During a fire, irritating and highly toxic gases such as nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas may be generated.[2][6]

-

Extinguishing Media: Use water, dry chemical, chemical foam, or alcohol-resistant foam to extinguish a fire.[6][7]

-

Firefighter Protection: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][3][6]

-

Stability: The compound is stable under normal temperatures and pressures.[6] However, it is incompatible with moisture and strong oxidizing agents.[2][3][6]

Disposal Considerations

All waste containing this compound must be handled as hazardous waste.

-

Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for proper classification and disposal.[2]

-

Disposal Method: Dispose of contents and container to an approved waste disposal plant.[2][3] Do not empty into drains.[2][3]

Conclusion: A Commitment to Safety

The safe and effective use of this compound in a research and development setting is contingent upon a deep understanding of its properties and a disciplined adherence to established safety protocols. This guide serves as a foundational resource for developing and implementing a comprehensive safety program. By integrating engineering controls, appropriate PPE, and robust emergency procedures, researchers can mitigate the risks associated with this valuable chemical intermediate and foster a culture of safety and scientific excellence.

References

- 4-Piperidone monohydrate hydrochloride(40064-34-4) - ChemicalBook. (n.d.).

- 4-Piperidone hydrochloride monohydrate - SAFETY DATA SHEET. (2024, March 29).

- SAFETY DATA SHEET - Fisher Scientific. (2021, December 24).

- SAFETY DATA SHEET - GTI Laboratory Supplies. (n.d.).

- PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).

- 4-Piperidone hydrochloride monohydrate (110340) 4-Piperidone hydrochloride monohydrate - Safety Data Sheet. (2024, November 4).

- Safety Data Sheet - Cayman Chemical. (2025, August 18).

- 4-Piperidone (hydrochloride hydrate) (CAS Number: 40064-34-4) | Cayman Chemical. (n.d.).

- Personal Protective Equipment (PPE) - CHEMM. (n.d.).

- eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration - OSHA. (n.d.).

- 4-Piperidone hydrochloride | C5H10ClNO | CID 3084851 - PubChem. (n.d.).

- CAS 41979-39-9: 4-Piperidone hydrochloride | CymitQuimica. (n.d.).

- 4-Piperidone hydrochloride hydrate - LookChem. (n.d.).

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. CAS 41979-39-9: 4-Piperidone hydrochloride | CymitQuimica [cymitquimica.com]

- 6. 4-Piperidone monohydrate hydrochloride(40064-34-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 9. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 10. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]

overview of the biological activities of piperidine-containing compounds

An In-Depth Technical Guide to the Biological Activities of Piperidine-Containing Compounds

Executive Summary

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant and frequently encountered structural motifs in medicinal chemistry.[1][2][3] Classified as a "privileged scaffold," its unique combination of physicochemical and structural properties allows it to serve as a versatile framework for designing a vast array of therapeutic agents.[2][4] This guide provides a comprehensive exploration of the diverse biological activities of piperidine-containing compounds, intended for researchers, scientists, and drug development professionals. We will delve into the core attributes that make this scaffold so valuable, survey its role across major therapeutic areas, detail key mechanisms of action, and provide practical, field-proven experimental protocols for evaluating biological activity. The narrative emphasizes the causal relationships behind molecular design and experimental choices, grounding all claims in authoritative scientific literature.

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

Piperidine is a saturated heterocycle consisting of five methylene groups and one amine group.[5] Its prevalence in over twenty classes of pharmaceuticals and numerous natural alkaloids is not coincidental but is rooted in a set of highly advantageous characteristics that make it an ideal building block for drug design.[1][6]

Core Attributes of the Piperidine Scaffold:

-

Modulatable Basicity: The nitrogen atom within the piperidine ring is basic (pKa of the conjugate acid is ~11.2), allowing it to be protonated at physiological pH. This positive charge is often crucial for forming ionic interactions with acidic residues in target proteins, such as aspartate or glutamate, anchoring the molecule in the binding pocket. This basicity also enhances aqueous solubility, a critical factor for drug formulation and bioavailability.

-

Three-Dimensional Conformation: Unlike flat aromatic rings, the sp3-hybridized piperidine ring adopts a non-planar chair conformation. This provides a rigid, three-dimensional scaffold that can be strategically substituted to orient functional groups in precise spatial arrangements, optimizing interactions with complex biological targets.[2]

-

Lipophilicity and Permeability: The piperidine moiety itself provides a balance of hydrophilicity (due to the nitrogen) and lipophilicity (from the hydrocarbon backbone). This balance is crucial for traversing cellular membranes and the blood-brain barrier, a property exploited in many centrally-acting drugs.[2] The lipophilicity can be fine-tuned through substitution, making it a valuable tool for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4]

-

Metabolic Stability: The piperidine ring is generally stable to metabolic degradation, contributing to improved pharmacokinetic profiles and longer in vivo half-lives for many drugs.[2][4] However, functionalization patterns, particularly at positions adjacent to the nitrogen, can influence its metabolic fate.[2]

The following diagram illustrates the fundamental structure and key features of the piperidine scaffold.

Caption: Key structural and physicochemical properties of the piperidine scaffold.

A Spectrum of Biological Activities

The structural versatility of the piperidine ring has been harnessed to develop drugs targeting a wide array of biological systems. This section explores its application in several key therapeutic areas.

Central Nervous System (CNS) Disorders

The ability of piperidine-containing compounds to cross the blood-brain barrier makes them particularly effective for treating CNS disorders.

-

Antipsychotics: Drugs like Haloperidol and Risperidone are cornerstones in the treatment of schizophrenia and psychosis. Their primary mechanism involves antagonism of the dopamine D2 receptor in the mesolimbic pathway. Blocking this receptor helps to normalize dopaminergic neurotransmission, alleviating the positive symptoms of psychosis.[7]

-

Opioid Analgesics: The piperidine scaffold is central to potent analgesics like Fentanyl and Pethidine (Meperidine).[7][8] These compounds act as agonists at the μ-opioid receptor, a G-protein coupled receptor (GPCR). Agonist binding inhibits adenylyl cyclase, reduces intracellular cAMP, and modulates ion channels, ultimately leading to hyperpolarization of neurons and a reduction in nociceptive signal transmission.[8]

-

Alzheimer's Disease: Donepezil , a leading treatment for Alzheimer's disease, is a piperidine derivative that functions as a reversible inhibitor of acetylcholinesterase (AChE).[6][7] By preventing the breakdown of the neurotransmitter acetylcholine in the synaptic cleft, Donepezil enhances cholinergic neurotransmission, which is crucial for memory and cognitive function.[6]

-

Psychostimulants: Methylphenidate (Ritalin) is widely used to treat Attention-Deficit/Hyperactivity Disorder (ADHD). It contains a piperidine ring and functions by blocking the reuptake of dopamine and norepinephrine, thereby increasing their levels in the synapse and enhancing neurotransmission.[7]

-

Dissociative Anesthetics: Phencyclidine (PCP) , an arylcyclohexylamine containing a piperidine ring, is a potent NMDA receptor antagonist.[9] By blocking the NMDA receptor ion channel, it disrupts glutamatergic neurotransmission, leading to dissociative, anesthetic, and hallucinogenic effects.[9]

The table below summarizes these representative CNS-active drugs.

| Drug | Therapeutic Class | Core Mechanism of Action |

| Haloperidol | Antipsychotic | Dopamine D2 Receptor Antagonist |

| Fentanyl | Opioid Analgesic | µ-Opioid Receptor Agonist |

| Donepezil | Anti-Alzheimer's | Acetylcholinesterase (AChE) Inhibitor[6] |

| Methylphenidate | Psychostimulant | Dopamine/Norepinephrine Reuptake Inhibitor |

| Phencyclidine (PCP) | Dissociative Anesthetic | NMDA Receptor Antagonist[9] |

Below is a simplified diagram illustrating the mechanism of μ-opioid receptor agonism by piperidine-based analgesics.

Caption: Mechanism of action for µ-opioid receptor agonists like Fentanyl.

Anticancer Activity

Piperidine and its derivatives have emerged as significant scaffolds in oncology, demonstrating a range of anticancer properties through various mechanisms.[5][10]

-

Signaling Pathway Inhibition: Many piperidine compounds exert their effects by modulating crucial signaling pathways that are often dysregulated in cancer. For example, derivatives have been shown to inhibit the IκB kinase (IKKb), a key component of the NF-κB transcription pathway which promotes chronic inflammation and neoplastic progression.[6] The natural alkaloid Piperine , found in black pepper, has been observed to inhibit PI3K/Akt and other pathways, leading to reduced proliferation and migration in cancer cells.[5][11]

-

Apoptosis Induction and Cell Cycle Arrest: A primary goal of cancer therapy is to induce programmed cell death (apoptosis) in malignant cells. Piperidine derivatives have been shown to increase the generation of reactive oxygen species (ROS), disrupt mitochondrial membrane integrity, and modulate the expression of apoptotic proteins like Bax and Bcl-2, ultimately triggering apoptosis.[5] Furthermore, many of these compounds can arrest the cell cycle, typically at the G0/G1 or G2/M phase, preventing cancer cells from dividing.[5][10]

-

Targeting Specific Receptors: In hormone-dependent cancers like prostate cancer, the androgen receptor (AR) is a key therapeutic target. Synthetic piperidine derivatives have been developed that show potent anti-prostate cancer activity by targeting AR signaling.[5]

The diagram below illustrates the inhibition of the NF-κB pathway, a common mechanism for the anticancer and anti-inflammatory effects of some piperidine compounds.

Caption: Inhibition of the NF-κB signaling pathway by piperidine-based inhibitors.

Antimicrobial and Anti-inflammatory Activities

The piperidine scaffold is a promising framework for developing new antimicrobial and anti-inflammatory agents.

-

Antimicrobial Effects: Numerous synthetic piperidine derivatives have been evaluated for their antibacterial and antifungal properties.[12][13] While the exact mechanisms can vary, they often involve disrupting microbial cell integrity or inhibiting essential enzymes. The natural alkaloids found in black pepper, such as piperine, have also demonstrated broad-spectrum antibacterial properties.[6] It is an active area of research, though some studies have found certain derivatives to have no significant activity within tested ranges.[14][15]

-

Anti-inflammatory Properties: The anti-inflammatory effects of piperidine compounds are often linked to their ability to suppress pro-inflammatory signaling pathways, most notably the NF-κB pathway as diagrammed above.[1][6] Alkaloids like Aloperine and Matrine, which contain fused piperidine rings, have shown potent anti-inflammatory effects.[1][6]

Experimental Evaluation of Biological Activity

Validating the therapeutic potential of novel piperidine compounds requires a systematic approach using a combination of in vitro assays and in silico modeling.

Key In Vitro Experimental Protocols

A. Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Activity

This protocol is essential for screening compounds like Donepezil for Alzheimer's disease therapy. It relies on the Ellman's reagent (DTNB), which reacts with thiocholine—a product of acetylthiocholine hydrolysis by AChE—to produce a yellow-colored compound that can be measured spectrophotometrically.

Principle: The rate of color formation is proportional to AChE activity. An inhibitor will slow down this rate.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a 100 mM sodium phosphate buffer (pH 8.0).

-

Prepare stock solutions of the piperidine test compound in DMSO.

-

Prepare a 10 mM DTNB stock solution in the buffer.

-

Prepare a 10 mM acetylthiocholine iodide (ATCI) substrate stock solution in the buffer.

-

Prepare a solution of AChE enzyme (e.g., from electric eel) in buffer.

-

-

Assay Setup (96-well plate):

-

To each well, add:

-

140 µL of phosphate buffer.

-

20 µL of DTNB solution.

-

10 µL of the test compound solution at various concentrations (or DMSO for control).

-

10 µL of the AChE enzyme solution.

-

-

Mix and incubate at 37°C for 15 minutes.

-

-

Initiate Reaction:

-

Add 20 µL of the ATCI substrate solution to each well to start the reaction.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader.

-

Measure the absorbance at 412 nm every minute for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration (change in absorbance/time).

-

Calculate the percentage of inhibition: % Inhibition = [(V_control - V_sample) / V_control] * 100.

-

Plot % Inhibition vs. log[Inhibitor] and fit the data to a dose-response curve to determine the IC50 value.

-

B. Anticancer Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a standard preliminary screen for potential anticancer agents.

Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan is proportional to the number of living cells.

Step-by-Step Protocol:

-

Cell Seeding:

-

Culture cancer cells (e.g., MCF-7 for breast cancer) to ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the piperidine test compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition & Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot cell viability vs. log[Compound] to determine the IC50 value.

-

The following workflow diagram illustrates the key steps in a typical in vitro screening cascade for a novel piperidine compound.

Caption: A generalized workflow for in vitro screening of piperidine compounds.

In Silico Methods: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a piperidine derivative) when bound to a second (a receptor, such as a protein). It is invaluable for rational drug design.

Causality in Docking: The choice of docking software, scoring function, and receptor preparation is critical. A rigid receptor docking might be used for initial high-throughput screening for speed, while a more computationally expensive flexible docking (allowing side-chain movement) is used for lead optimization to get a more accurate prediction of the binding mode. The goal is to understand how the compound might bind, which functional groups are essential for the interaction, and how the compound's structure could be modified to improve this interaction.

Conceptual Workflow:

-

Preparation: Obtain the 3D crystal structure of the target protein (e.g., from the Protein Data Bank) and prepare it by removing water molecules, adding hydrogens, and assigning charges. The 3D structure of the piperidine ligand is generated and energy-minimized.

-

Grid Generation: Define the binding site (active site) on the protein where the ligand is expected to bind.

-

Docking: The software systematically samples different conformations and orientations of the ligand within the defined binding site.

-

Scoring & Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-ranked poses are analyzed to understand key interactions (hydrogen bonds, hydrophobic interactions, etc.).

Conclusion and Future Perspectives

The piperidine scaffold is undeniably a cornerstone of medicinal chemistry, forming the structural basis for drugs that treat a vast range of human diseases.[1][3] Its success is attributable to a unique combination of structural rigidity, conformational flexibility, and tunable physicochemical properties that allow for precise and potent interactions with a multitude of biological targets.[2] From alleviating psychiatric symptoms and managing severe pain to combating cancer and inhibiting neurodegeneration, the impact of piperidine-containing compounds on human health is profound.

Future research will continue to build upon this privileged scaffold. Key areas of focus will include the synthesis of novel derivatives with enhanced selectivity to minimize off-target effects and associated side effects. The exploration of chiral piperidine scaffolds is also a promising avenue, as stereochemistry can dramatically influence biological activity and pharmacokinetic properties.[16] As our understanding of disease biology deepens, the rational design of new piperidine-based molecules, guided by both advanced computational methods and robust experimental validation, will undoubtedly lead to the next generation of innovative and life-saving therapeutics.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

-

(2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

-

Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. [Link]

-

Naseem, H., et al. (2024). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds. [Link]

-

Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

-

Chhetri, D., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]

-

Fidele, N., et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology. [Link]

-

Wikipedia. (n.d.). Phencyclidine. [Link]

-

Uncu, M. S., et al. (2004). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Arzneimittel-Forschung. [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]

-

Fidele, N., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology. [Link]

-

Celik, H., & Tufan, T. (2023). The Promise of Piperine in Cancer Chemoprevention. Molecules. [Link]

-

Chhetri, D., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Ben-Gurion University Research Portal. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 7. ijnrd.org [ijnrd.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Phencyclidine - Wikipedia [en.wikipedia.org]

- 10. cris.bgu.ac.il [cris.bgu.ac.il]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. academicjournals.org [academicjournals.org]

- 14. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 16. thieme-connect.com [thieme-connect.com]

Methodological & Application

Protocol and Application Guide: N-Alkylation of Piperidin-4-one Hydrochloride Hydrate

An Application Note for Researchers

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the N-alkylation of piperidin-4-one hydrochloride hydrate, a pivotal starting material in medicinal chemistry. N-alkylated piperidin-4-one scaffolds are integral to a vast array of pharmaceuticals, including analgesics, antipsychotics, and antihistamines.[1][2][3] This document delineates two primary, field-proven synthetic strategies: Direct N-Alkylation via Nucleophilic Substitution and N-Alkylation via Reductive Amination . The causality behind critical process parameters—including reagent selection, solvent systems, and reaction conditions—is explained to empower researchers to optimize these transformations for their specific molecular targets. The protocols are designed to be self-validating, with integrated checkpoints and troubleshooting advice.

Foundational Principles: Understanding the Substrate

Piperidin-4-one is commercially available as a hydrochloride (HCl) salt and often as a monohydrate. This form presents two key considerations for synthesis:

-

The Hydrochloride Salt: The nitrogen atom is protonated, rendering it non-nucleophilic. Therefore, a stoichiometric amount of base is required to neutralize the HCl salt and liberate the free secondary amine before it can participate in the alkylation reaction.

-

The Hydrate Form: In the solid state and in aqueous solution, the ketone at the C-4 position exists in equilibrium with its geminal diol (4,4-piperidinediol).[4][5][6] While this typically does not interfere with N-alkylation, it is a structural feature to be aware of during characterization.

The dual functionality of the piperidin-4-one scaffold—a secondary amine and a ketone—allows for a wide array of chemical modifications, making it a versatile building block in drug discovery.[7]

Core Synthetic Strategies for N-Alkylation

The choice between direct alkylation and reductive amination is dictated by the desired alkyl substituent, the availability of starting materials (alkyl halide vs. aldehyde/ketone), and the sensitivity of functional groups on the substrate.

Strategy A: Direct N-Alkylation with Alkyl Halides

This method involves a direct SN2 reaction between the free piperidine nitrogen and an electrophilic alkyl halide. It is a robust and straightforward approach for introducing primary and some secondary alkyl groups.

Mechanism: The reaction proceeds via nucleophilic attack of the secondary amine on the alkyl halide (R-X). A base is essential not only to deprotonate the initial piperidin-4-one hydrochloride but also to neutralize the hydrogen halide (H-X) generated during the reaction, driving the equilibrium toward the product.

Causality of Experimental Choices:

-

Base Selection: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is commonly used.[7][8] These are effective, readily available, and easily removed during work-up. For more sensitive substrates or to avoid aqueous conditions, a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA or Hünig's base) can be employed.[9] Stronger bases like sodium hydride (NaH) can also be used but require strictly anhydrous conditions.[8][9]

-

Solvent System: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are ideal.[5][8][9] They effectively dissolve the piperidinone salt and the base while promoting the SN2 mechanism.

-

Reactivity of Alkyl Halides: The reaction rate is dependent on the leaving group ability, following the trend: R-I > R-Br > R-Cl. Alkyl iodides are the most reactive but may be less stable or more expensive. Alkyl bromides often provide a good balance of reactivity and stability.

-

Controlling Side Reactions: The primary side reaction is over-alkylation, leading to the formation of a quaternary ammonium salt. This can be minimized by the slow, controlled addition of the alkylating agent to ensure the piperidine is always in excess relative to the halide.[9]

Strategy B: N-Alkylation via Reductive Amination

This powerful one-pot method is often preferred for its high selectivity and milder conditions. It allows for the introduction of a wide variety of alkyl groups, including those derived from both aldehydes and ketones.

Mechanism: The reaction involves two key steps:

-

Iminium Ion Formation: The piperidin-4-one nitrogen attacks the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form a transient iminium ion intermediate.

-

In-situ Reduction: A hydride-based reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the corresponding tertiary amine.[10][11]

Causality of Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[10][11] Its mild nature and steric bulk make it highly selective for reducing the iminium ion intermediate in the presence of the generally less reactive starting aldehyde or ketone, thus preventing the reduction of the carbonyl starting materials.[10]

-

Solvent System: Chlorinated solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used as they are relatively non-polar and do not interfere with the hydride reagent.[11][12]

-

Reaction pH: The formation of the iminium ion is typically fastest under slightly acidic conditions. Sometimes, a catalytic amount of acetic acid is added to facilitate this step, though the HCl from the starting material can also serve this purpose initially.[12]

-

Advantages: This method circumvents the issue of over-alkylation seen in direct alkylation and is compatible with a broader range of functional groups.[10]

Experimental Protocols & Data

General Workflow Visualization

The following diagram illustrates the general experimental sequence for both N-alkylation strategies.

Caption: General experimental workflow for N-alkylation of piperidin-4-one.

Protocol 1: Direct N-Alkylation with Benzyl Bromide

This protocol details the synthesis of 1-benzyl-piperidin-4-one.

Chemical Transformation:

Caption: Direct N-alkylation of piperidin-4-one with benzyl bromide.

Reagents & Stoichiometry:

| Reagent | M.W. ( g/mol ) | Equivalents | Amount |

|---|---|---|---|

| Piperidin-4-one HCl Hydrate | 153.61 | 1.0 | (e.g., 1.54 g, 10 mmol) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | (e.g., 3.45 g, 25 mmol) |

| Benzyl Bromide | 171.04 | 1.1 | (e.g., 1.31 mL, 11 mmol) |

| Anhydrous DMF | - | - | (e.g., 50 mL) |

Step-by-Step Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).

-

Add anhydrous DMF to the flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Stir the suspension vigorously for 15-20 minutes at room temperature.

-

Slowly add benzyl bromide (1.1 eq.) to the reaction mixture dropwise using a syringe.

-

Stir the reaction at room temperature. If the reaction is slow (as monitored by TLC), gently heat the mixture to 50-60 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).[8]

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the DMF.

-

Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-benzyl-piperidin-4-one.[8]

Protocol 2: N-Alkylation via Reductive Amination with Benzaldehyde

This protocol details an alternative synthesis of 1-benzyl-piperidin-4-one.

Chemical Transformation:

Caption: Reductive amination of piperidin-4-one with benzaldehyde.

Reagents & Stoichiometry:

| Reagent | M.W. ( g/mol ) | Equivalents | Amount |

|---|---|---|---|

| Piperidin-4-one HCl Hydrate | 153.61 | 1.0 | (e.g., 1.54 g, 10 mmol) |

| Triethylamine (Et₃N) | 101.19 | 1.2 | (e.g., 1.67 mL, 12 mmol) |

| Benzaldehyde | 106.12 | 1.1 | (e.g., 1.12 mL, 11 mmol) |

| Sodium Triacetoxyborohydride | 211.94 | 1.5 | (e.g., 3.18 g, 15 mmol) |

| Anhydrous DCM | - | - | (e.g., 100 mL) |

Step-by-Step Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous dichloromethane (DCM).

-

Add triethylamine (1.2 eq.) to the suspension and stir for 15 minutes at room temperature to form the free amine.

-

Add benzaldehyde (1.1 eq.) and stir the mixture for an additional 30 minutes to allow for iminium ion formation.[11]

-

In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. Note: The addition may be slightly exothermic.

-

Continue stirring the reaction mixture at room temperature for 12-16 hours.[11]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir until gas evolution ceases.

-

Separate the organic layer and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11]

-

Purify the crude product by column chromatography on silica gel to afford the pure N-alkylated product.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | - Insufficient base (Direct Alkylation).- Inactive alkyl halide.- Deactivated hydride reagent (Reductive Amination).- Insufficient reaction time or temperature. | - Ensure at least 2 eq. of base are used.- Check the purity/reactivity of the alkyl halide.- Use fresh NaBH(OAc)₃ from a sealed container.- Increase reaction time or gently heat (for direct alkylation). |

| Formation of Side Products | - Over-alkylation to quaternary salt (Direct Alkylation).- Reduction of starting aldehyde (Reductive Amination). | - Add alkyl halide slowly to the piperidinone solution.- Use NaBH(OAc)₃ as it is selective; avoid stronger reducing agents like NaBH₄. |

| Difficult Purification | - Residual DMF (Direct Alkylation).- Triphenylphosphine oxide (if Mitsunobu is used). | - Ensure thorough removal under high vacuum.- Perform multiple aqueous washes.- Precipitate Ph₃PO from a non-polar solvent or use specific chromatography techniques. |

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

-

Reagents:

-

Alkyl Halides (e.g., Benzyl Bromide): Are often toxic, corrosive, and lachrymatory. Handle with extreme care.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): Reacts with water to release flammable hydrogen gas. Avoid contact with moisture.

-

Solvents (DMF, DCM): Are hazardous. Avoid inhalation and skin contact. DMF is a potent liver toxin.

-

References

-

Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. [Link]

-

ResearchGate (2017). Procedure for N-alkylation of Piperidine?. [Link]

-

Sciencemadness.org (2012). N-alkylation of 4-piperidone. [Link]

-

Sciencemadness.org (2013). N-alkylation of 4-piperidone. [Link]

-

SYNTHETIKA (2024). 4-piperidone hydrochloride, 4-piperidone hydrochloride 100g. [Link]

-

PubMed (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

-

OKCHEM (2023). 4-Piperidone Hydrochloride Monohydrate: Properties, Applications, and Manufacturers. [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

- 1. 4-piperidone hydrochloride, 4-piperidone hydrochloride 100g - SYNTHETIKA [synthetikaeu.com]

- 2. nbinno.com [nbinno.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Intermediate role of 4,4-piperidinediol hydrochloride in organic synthesis_Chemicalbook [chemicalbook.com]

- 5. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. 4,4-Piperidinediol hydrochloride: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]

Application Notes & Protocols: A Detailed Guide to the Reductive Amination of 4-Piperidone Derivatives

Prepared by: Gemini, Senior Application Scientist

Abstract

The 4-aminopiperidine scaffold is a privileged structural motif integral to a vast array of pharmacologically active compounds, from antiviral agents to central nervous system drugs.[1] Reductive amination stands as one of the most robust and versatile methods for synthesizing these critical intermediates, offering high yields and operational simplicity.[2][3] This guide provides an in-depth exploration of the reductive amination of 4-piperidone derivatives, moving beyond a simple recitation of steps to explain the underlying chemical principles. We will dissect the reaction mechanism, compare critical reagents, provide field-proven protocols, and offer insights into optimizing this cornerstone reaction for drug discovery and development.

Mechanistic Insights: The "Why" Behind the Reaction

Reductive amination is a powerful C-N bond-forming reaction that transforms a carbonyl group (in this case, the ketone of 4-piperidone) into an amine.[3][4] The process is not a direct conversion but a sequential, often one-pot, reaction cascade.[4] Understanding this sequence is crucial for troubleshooting and optimization.

The reaction proceeds through two principal stages:

-

Iminium Ion Formation: The process begins with the nucleophilic attack of the primary or secondary amine on the electrophilic carbonyl carbon of the 4-piperidone. This forms a transient hemiaminal intermediate. Under mildly acidic conditions, which catalyze the reaction, the hemiaminal readily eliminates a molecule of water to form a C=N double bond. This species, known as an imine (from a primary amine) or an enamine (from a secondary amine), is protonated to form a highly electrophilic iminium ion.[4] The equilibrium of this stage is driven towards the iminium ion by the removal of water, either physically or by using a dehydrating agent, though in many modern protocols this is not necessary.[5]

-

Hydride Reduction: A reducing agent, typically a selective hydride donor, is introduced. The key to a successful reductive amination is the choice of a reductant that selectively attacks the electrophilic iminium ion much faster than it reduces the starting ketone.[6] This selectivity prevents the wasteful formation of 4-hydroxypiperidine byproduct. The hydride transfer to the iminium carbon quenches the positive charge and forms the final, stable C-N single bond of the target 4-aminopiperidine derivative.

// Nodes Reactants [label="4-Piperidone + Amine (R-NH2)", fillcolor="#FFFFFF", fontcolor="#202124", shape=rectangle]; Catalyst1 [label="+ H+ (Acid Catalyst)", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; Hemiaminal [label="Hemiaminal Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Water [label="- H2O", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Iminium [label="Iminium Ion Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Hydride [label="Reducing Agent (e.g., NaBH(OAc)3)\nHydride Transfer", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="4-Aminopiperidine Product", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=rectangle];

// Edges Reactants -> Catalyst1 [dir=none, color="#5F6368"]; Catalyst1 -> Hemiaminal [label="Nucleophilic Attack", color="#5F6368"]; Hemiaminal -> Water [dir=none, color="#5F6368"]; Water -> Iminium [label="Dehydration", color="#5F6368"]; Iminium -> Hydride [dir=none, color="#5F6368"]; Hydride -> Product [label="Reduction", color="#5F6368"]; } .enddot Caption: General Mechanism of Reductive Amination.

Critical Parameters and Reagent Selection

The success of the reductive amination of 4-piperidone hinges on the judicious selection of four key components: the piperidone substrate, the amine, the reducing agent, and the solvent.

The 4-Piperidone Substrate: Role of the N-Protecting Group

The nitrogen atom of the 4-piperidone ring is typically protected to prevent self-condensation or other side reactions. The choice of this protecting group is a critical strategic decision that impacts not only the reductive amination step but also the overall synthetic route.[7]

-

N-Boc (tert-Butoxycarbonyl): This is often the group of choice. It is stable under the mildly acidic or neutral conditions of reductive amination and provides good to excellent yields, particularly with sodium triacetoxyborohydride.[7] Its primary advantage is its facile removal under acidic conditions (e.g., HCl or TFA), which is orthogonal to many other protecting groups.[8]

-

N-Cbz (Carboxybenzyl): The Cbz group is also stable to the reaction conditions. Its key feature is its lability to catalytic hydrogenation (e.g., H₂, Pd/C). This can be a strategic advantage, allowing for a one-pot reductive amination followed by deprotection.[7]

-

N-Bn (Benzyl): A robust group that is stable under many reductive amination conditions. Like Cbz, it is typically removed via hydrogenolysis, which can cleave other sensitive groups.[7]

The Reducing Agent: A Comparative Analysis

The heart of the reaction's selectivity lies in the reducing agent. While numerous hydrides exist, three are predominantly used in this context. Their properties are summarized below.

| Reagent | Formula | Typical Solvent | Key Advantages | Key Disadvantages |

| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Aprotic (DCM, DCE, THF) | High Selectivity: Reduces iminium ions much faster than ketones.[5] Mild: Tolerates a wide range of functional groups.[9] Convenience: No strict pH control needed. | Moisture sensitive.[10] Delivers only one hydride equivalent.[11] |

| Sodium Cyanoborohydride | NaBH₃CN | Protic (MeOH, EtOH) | Effective and selective for iminium ions at controlled pH (6-7).[4][5] Water-tolerant.[10] | Highly Toxic: Can release toxic HCN gas, especially under acidic conditions.[4][5] Requires careful pH monitoring. |